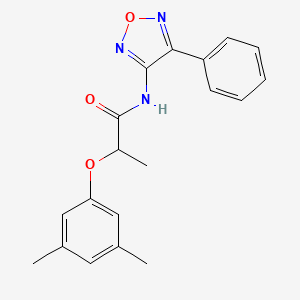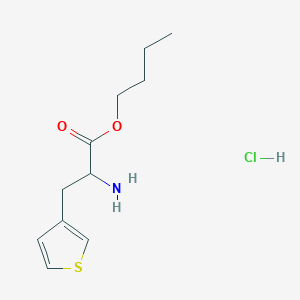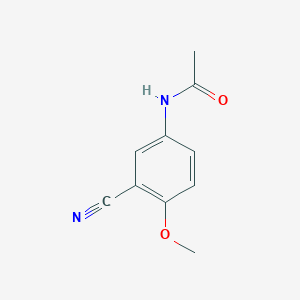
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide. One direction is to investigate the potential of this compound as an anticancer agent in clinical trials. Another direction is to explore the use of this compound as a drug delivery system for the treatment of neurological disorders. Additionally, the potential of this compound as a polymer material for various applications, including drug delivery and tissue engineering, can be further explored. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 3,5-dimethylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. This compound has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and material science. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit the growth of cancer cells and have neuroprotective and anti-inflammatory effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves the reaction of 3,5-dimethylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, this compound has been investigated for its potential as a polymer material due to its unique chemical structure.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)19(23)20-18-17(21-25-22-18)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAAINQOCSWIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2713659.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2713661.png)
![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)



![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)
![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)


